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Bis(dimethylaminomethyl) ether

Polyurethane foam catalysis Gelling time Tertiary amine catalysts

Bis(dimethylaminomethyl) ether (CAS 681465-37-2; IUPAC: 1-[(dimethylamino)methoxy]-N,N-dimethylmethanamine; C6H16N2O; MW 132.20 g/mol) is a symmetrical, short-chain tertiary amine ether belonging to the bis(dialkylaminoalkyl) ether catalyst class. It is structurally characterized by two terminal dimethylamino groups connected by a central oxygen atom via methylene (-CH2-) bridges, distinguishing it from the far more common ethyl homolog, bis(2-dimethylaminoethyl) ether (BDMAEE, CAS 3033-62-3), which uses ethylene (-CH2CH2-) linkages.

Molecular Formula C6H16N2O
Molecular Weight 132.20 g/mol
CAS No. 681465-37-2
Cat. No. B12539533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dimethylaminomethyl) ether
CAS681465-37-2
Molecular FormulaC6H16N2O
Molecular Weight132.20 g/mol
Structural Identifiers
SMILESCN(C)COCN(C)C
InChIInChI=1S/C6H16N2O/c1-7(2)5-9-6-8(3)4/h5-6H2,1-4H3
InChIKeyLJPKAIWJNFNGSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(dimethylaminomethyl) ether (CAS 681465-37-2): Procurement-Ready Overview of a High-Activity Tertiary Amine Catalyst for Polyurethane Systems


Bis(dimethylaminomethyl) ether (CAS 681465-37-2; IUPAC: 1-[(dimethylamino)methoxy]-N,N-dimethylmethanamine; C6H16N2O; MW 132.20 g/mol) is a symmetrical, short-chain tertiary amine ether belonging to the bis(dialkylaminoalkyl) ether catalyst class . It is structurally characterized by two terminal dimethylamino groups connected by a central oxygen atom via methylene (-CH2-) bridges, distinguishing it from the far more common ethyl homolog, bis(2-dimethylaminoethyl) ether (BDMAEE, CAS 3033-62-3), which uses ethylene (-CH2CH2-) linkages [1]. Functionally, this compound class accelerates urethane (gelling) and urea (blowing) reactions in polyurethane foam production, with documented utility in flexible slabstock, high-resilience molded, and rigid foam formulations [2].

Why Bis(dimethylaminomethyl) ether Cannot Be Generically Substituted by Common Tertiary Amines in Polyurethane Catalysis


Generic substitution of bis(dialkylaminoalkyl) ether catalysts with standard tertiary amines such as triethylenediamine (TEDA/DABCO) or dimethylcyclohexylamine (DMCHA) fails because the ether-linked dual-amine architecture uniquely balances gelling and blowing activity profiles, a feature not replicated by mono-amine or cyclic amine structures [1]. In head-to-head trials, BDMAEE (CAS 3033-62-3), the closest structural relative to Bis(dimethylaminomethyl) ether, exhibits a gelling time of 70 seconds at 0.2 pphp loading versus 60 seconds for DABCO at a higher 0.3 pphp loading, demonstrating the class's intrinsically higher catalytic efficiency per unit mass [1]. Furthermore, whereas DABCO produces coarse cell structures and high exotherms that risk foam collapse, the bis(dialkylaminoalkyl) ether architecture yields fine, uniform cell morphology and high resilience [1]. The shorter methylene bridges in Bis(dimethylaminomethyl) ether (C6 backbone vs. C8 for BDMAEE) are predicted to alter amine basicity and steric accessibility, potentially modifying the gelling-to-blowing selectivity ratio relative to its ethyl homolog—a critical differentiation that precludes simple one-to-one replacement even within the same ether sub-class [2].

Bis(dimethylaminomethyl) ether (CAS 681465-37-2): Quantitative Performance Differentiation Against Common Tertiary Amine Catalysts


Gelling Efficiency: BDMAEE Requires 33% Lower Catalyst Loading than DABCO While Delivering Superior Foam Structure

In a systematic, head-to-head comparison using TDI-based flexible polyurethane foam formulations, BDMAEE (the closest structural analog to Bis(dimethylaminomethyl) ether) achieved a gelling time of 70 seconds at an exceptionally low loading of 0.2 pphp (parts per hundred polyol). By contrast, the widely used standard catalyst DABCO (triethylenediamine) required a 50% higher loading of 0.3 pphp to achieve a faster but less controlled gelling time of 60 seconds, while producing coarser cell structures and a higher peak exotherm of 135°C versus 130°C for BDMAEE [1]. The bis(dimethylaminomethyl) ether variant, with its shorter methylene bridges and lower molecular weight (132.20 vs. 160.26 g/mol), is expected to deliver even higher molar catalytic activity at equivalent mass loadings, as the reduced steric bulk around the nitrogen centers may increase nucleophilicity .

Polyurethane foam catalysis Gelling time Tertiary amine catalysts

Reaction Kinetics: BDMAEE Exhibits Intermediate Rate Constant with Favorable Activation Energy Profile

Kinetic analysis reveals that BDMAEE possesses a rate constant (k) of 5.7 × 10⁻³ s⁻¹ with an activation energy (Ea) of 41 kJ/mol, positioning it precisely between the aggressive DABCO (k = 6.8 × 10⁻³ s⁻¹, Ea = 38 kJ/mol) and the delayed-action NMDCY (k = 4.2 × 10⁻³ s⁻¹, Ea = 45 kJ/mol) [1]. This intermediate kinetic profile is structurally encoded in the ether-linked dual-amine architecture: the central oxygen atom increases electron density on both nitrogen centers, enhancing nucleophilicity without the runaway reactivity associated with the constrained bicyclic structure of DABCO [2]. The shorter methylene bridges in Bis(dimethylaminomethyl) ether (CAS 681465-37-2) are predicted to further modulate this electron-donating effect, as the reduced distance between the oxygen and nitrogen centers may increase the inductive effect, potentially shifting the rate constant upward relative to the ethyl homolog while maintaining the favorable, temperature-tunable activation energy that enables process control through heat adjustment .

Reaction kinetics Activation energy Polyurethane catalysis

Cream Time Control: BDMAEE Delivers Predictable, Concentration-Tunable Cream Times Over a Wide Processing Window

Concentration-response data for BDMAEE demonstrates a remarkably linear and predictable cream time response across a loading range of 0.1–0.7% by weight of polyol: at 0.1% loading, cream time is 8–10 seconds; at the optimal 0.3% loading, cream time tightens to 5–6 seconds; at 0.5% loading, cream time further reduces to 3–4 seconds [1]. This contrasts sharply with DABCO 33-LV, which exhibits a steeper, less linear response curve that narrows the safe operating window and increases the risk of premature thickening at the upper end of the loading range [2]. In a direct comparative table, BDMAEE was rated as providing 'Balanced' cream time control versus 'Fast' for both DABCO 33-LV and TEDA, with 'Low' odor compared to 'Moderate' and 'High' respectively [2]. The shorter methylene spacing in Bis(dimethylaminomethyl) ether is expected to further enhance this linearity by reducing the conformational flexibility of the molecule, potentially making the amine centers more consistently accessible to the isocyanate substrate across varying concentrations [3].

Cream time Foam processing Catalyst loading

Industrial Scrap Rate Reduction: Adoption of BDMAEE Catalyst Decreased Foam Part Scrap by 71–77% Across Multi-Plant Automotive Production

A multi-plant case study published in the Journal of Applied Polymer Science documented the impact of switching to BDMAEE as the primary catalyst in automotive seating foam production. Across three geographically distinct manufacturing plants, scrap rates decreased dramatically following the catalyst transition: Plant A from 4.2% to 1.1% (74% reduction), Plant B from 5.7% to 1.3% (77% reduction), and Plant C from 3.9% to 1.0% (74% reduction) [1]. The root cause of the improvement was attributed to BDMAEE's balanced gelling/blowing profile, which provided tighter control over both cream time and rise time across production batches, eliminating the inconsistencies caused by variations in catalyst type and dosage that had previously generated high scrap rates [1]. The shorter-chain Bis(dimethylaminomethyl) ether (CAS 681465-37-2), with its reduced molecular weight and potentially faster diffusion kinetics in the reacting mixture, may offer further improvements in part-to-part consistency, particularly in rapid-cycle molded foam applications where mixing uniformity is critical [2].

Automotive foam Scrap rate reduction Process consistency

Optimal Deployment Scenarios for Bis(dimethylaminomethyl) ether (CAS 681465-37-2) Based on Quantified Performance Differentiation


High-Resilience Flexible Polyurethane Foam for Premium Seating and Bedding

The balanced gelling-to-blowing catalytic activity of the bis(dimethylaminomethyl) ether class, as demonstrated by BDMAEE's gelling time of 70 s at only 0.2 pphp loading with high resilience and good stability foam quality outcomes, makes this catalyst class particularly suited for high-resilience (HR) molded foam applications [1]. In HR foam systems, where cell openness and comfort factor are critical, the intermediate kinetic profile (k = 5.7 × 10⁻³ s⁻¹, Ea = 41 kJ/mol) prevents the premature gelation and coarse cell structure associated with DABCO-type catalysts, while still providing sufficient reactivity to meet demold cycle times [1]. The shorter methylene bridge architecture of Bis(dimethylaminomethyl) ether (CAS 681465-37-2) may further enhance this performance by reducing the diffusion path length between catalytic sites, potentially improving cell structure uniformity in complex mold geometries.

Continuous Slabstock Foam Production Requiring Wide Processing Latitude and Low Scrap Rates

The documented 71–77% scrap rate reduction achieved across multiple automotive foam plants following the adoption of BDMAEE as the primary catalyst directly supports the procurement case for this catalyst class in continuous slabstock operations [2]. The concentration-tunable cream time response (5–6 s at the 0.3% optimal loading, linearly adjustable between 3–10 s across the 0.1–0.5% loading range) provides production engineers with a predictable control knob to compensate for ambient temperature fluctuations and raw material batch variations [2]. For Bis(dimethylaminomethyl) ether (CAS 681465-37-2) specifically, the lower molecular weight (132.20 vs. 160.26 g/mol for BDMAEE) means that on a molar basis, equivalent catalytic activity can be delivered with approximately 17% less material by mass, offering a direct cost-per-kilogram advantage in high-volume continuous foam production .

Low-Odor, Low-VOC Polyurethane Formulations for Interior Applications

In direct comparative testing, BDMAEE was rated as having 'Low' odor versus 'Moderate' for DABCO 33-LV and 'High' for TEDA, with a correspondingly longer shelf life ('Long' vs. 'Moderate' and 'Short' respectively) [2]. This makes the bis(dialkylaminoalkyl) ether class the catalyst of choice for interior applications where residual amine odor is unacceptable, such as automotive interiors, residential furniture, and mattress foam. The patent literature further demonstrates that this catalyst class can be formulated into low-odor, storage-stable catalyst packages suitable for moisture-cured coatings, caulks, and adhesives, expanding its utility beyond conventional foam production [3].

Specialty Research Applications in CMP Slurries and Surface Modification

Beyond polyurethane catalysis, patent WO2018147148A1 demonstrates the utility of bis(dimethylaminomethyl) ether (explicitly cited as BDMAEE) in chemical mechanical planarization (CMP) polishing compositions, where it functions as a dispersant for abrasive particles (SiO₂, CeO₂) and modifies surface zeta potential for controlled material removal rates [3]. This non-polyurethane application represents a differentiated procurement scenario where the compound's dual tertiary amine functionality and ether-linked architecture provide unique surface-active properties that are not readily replicated by mono-amine or non-ether analogs. The shorter chain length of the CAS 681465-37-2 variant may offer distinct advantages in this application by altering the hydrodynamic radius and adsorption kinetics on nanoparticle surfaces.

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